molecular formula C17H14Cl3N5O2S2 B4827506 4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

Cat. No.: B4827506
M. Wt: 490.8 g/mol
InChI Key: GLRLQINMHHFRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzenesulfonamide group, and multiple chlorine atoms. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves several stepsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation. The pathways involved in these processes are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-[4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5O2S2/c18-11-2-1-10(14(19)7-11)8-25-9-15(20)16(24-25)23-17(28)22-12-3-5-13(6-4-12)29(21,26)27/h1-7,9H,8H2,(H2,21,26,27)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRLQINMHHFRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=NN(C=C2Cl)CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 4
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 5
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-[({[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE

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